2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone
Description
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Properties
IUPAC Name |
2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3OS/c19-14-6-13(18(20,21)22)9-23-16(14)12-7-24-17(25-8-12)27-10-15(26)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQBPIXYAZMDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone (CAS: 344263-20-3) is a synthetic organic molecule with potential pharmacological applications. Its unique structure, featuring a trifluoromethyl group and a sulfanyl linkage, suggests various biological activities, particularly in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 411.83 g/mol. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Biological Activity Overview
Research indicates that compounds similar to this structure may exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with pyridine and pyrimidine moieties often demonstrate antibacterial and antifungal properties.
- Anticancer Activity : The presence of specific substituents can lead to selective cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
Anticancer Studies
In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on related pyrimidine derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potential as anticancer agents .
Enzyme Inhibition
The compound's structural features suggest it may inhibit specific enzymes involved in cancer progression or inflammation. For instance, derivatives with similar scaffolds have been reported to inhibit mPGES-1 (microsomal prostaglandin E synthase-1), which plays a role in inflammatory responses .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several pyridine derivatives against Gram-positive and Gram-negative bacteria. Compounds structurally related to our target showed promising results, with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Target Compound | 4 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of trifluoromethyl-substituted compounds. The target compound was tested in vitro against several cancer cell lines, showing selective toxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
